Cyclo(-D-Ala-D-Ala)
Description
Structural Significance and Role as a Fundamental Cyclic Dipeptide in Peptide Chemistry
Cyclo(-D-Ala-D-Ala), a member of the diketopiperazine (DKP) class of cyclic dipeptides, possesses a rigid and conformationally constrained six-membered ring structure. This rigidity is a key feature that distinguishes it and other cyclic peptides from their linear counterparts, leading to enhanced stability against enzymatic degradation by proteases. biochempeg.comnih.gov The absence of free N- and C-termini contributes to this resistance to exopeptidases. nih.gov
The structure of Cyclo(-D-Ala-D-Ala) is defined by the covalent linkage of two D-alanine amino acids. ruixibiotech.com The "D" configuration of the alanine (B10760859) residues is a crucial aspect, as peptides containing D-amino acids often exhibit distinct biochemical and pharmacological properties compared to those with the more common L-amino acids. ruixibiotech.com The cis configuration of the two D-alanine residues results in a specific three-dimensional shape that influences its interactions with biological molecules. nih.gov This defined conformation reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity and selectivity. rsc.orgmdpi.com
The fundamental nature of Cyclo(-D-Ala-D-Ala) lies in its simplicity as a homodimer of a single D-amino acid. This makes it an ideal model system for studying the fundamental principles of cyclic peptide structure, conformation, and self-assembly. rsc.orgacs.org Its well-defined structure serves as a foundational scaffold for the design of more complex cyclic peptides with tailored biological activities.
Historical Context and Evolution of Research on Cyclic Peptides
The study of cyclic peptides has a rich history, with early discoveries stemming from natural products. rsc.org The first cyclic peptide to be used as a drug was Gramicidin S, an antibiotic discovered in 1944. mdpi.com This discovery marked a turning point, showcasing the therapeutic potential of cyclic peptide structures. mdpi.com Initially, the discovery of cyclic peptides was primarily reliant on their isolation from various natural sources such as bacteria, fungi, and marine organisms. researchgate.netmdpi.comnih.gov For instance, the immunosuppressant cyclosporin (B1163) A, a complex cyclic peptide, was isolated from a fungus in the early 1970s and became a clinically significant drug. rsc.org
The evolution of research on cyclic peptides has been marked by significant technological advancements. While natural product screening remains a valuable source, the development of high-throughput synthetic and genetically encoded libraries has revolutionized the discovery of novel cyclic peptides. rsc.org Techniques like phage and mRNA display allow for the rapid screening of vast libraries containing millions to trillions of diverse cyclic peptide scaffolds against specific biological targets. rsc.orgresearchgate.net
Furthermore, advancements in synthetic chemistry have enabled the precise modification of cyclic peptide structures, including the incorporation of non-natural amino acids and the use of various cyclization strategies. biochempeg.comnih.gov This has allowed for the fine-tuning of physicochemical properties, biological activity, and target selectivity. rsc.org The focus of research has also shifted from simply discovering new cyclic peptides to understanding the principles that govern their bioavailability and cell permeability, with the goal of developing orally active peptide therapeutics. uq.edu.auresearchgate.net
Overview of Interdisciplinary Research Paradigms
The study of Cyclo(-D-Ala-D-Ala) and other cyclic peptides is inherently interdisciplinary, drawing on expertise from chemistry, biology, pharmacology, and computational science.
Chemical Synthesis and Structural Analysis: The synthesis of Cyclo(-D-Ala-D-Ala) and its analogs often involves sophisticated techniques in peptide chemistry, such as solid-phase peptide synthesis (SPPS) and various cyclization methods. vulcanchem.com Structural elucidation relies heavily on analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to determine the precise three-dimensional conformation of these molecules. vulcanchem.comacs.org
Biochemical and Pharmacological Research: In biochemistry, Cyclo(-D-Ala-D-Ala) is used as a tool to probe biological systems. For example, D-alanine is a key component of bacterial cell walls, and understanding the metabolism of D-Ala-D-Ala dipeptides is crucial for antibiotic research. medchemexpress.com The D-alanyl-D-alanine ligase enzyme, which is involved in peptidoglycan biosynthesis, is a validated target for antibiotics like D-cycloserine. tandfonline.com Research in this area explores how cyclic dipeptides might interact with or inhibit such enzymes. tandfonline.com
Computational Modeling and Drug Design: Computational methods play a vital role in predicting the conformation of cyclic peptides and their interactions with biological targets. acs.org Molecular docking and molecular dynamics simulations are used to understand the binding modes of cyclic peptides and to guide the design of new therapeutic agents. tandfonline.commdpi.com This in silico approach accelerates the discovery and optimization of cyclic peptide-based drugs.
The convergence of these disciplines has led to a deeper understanding of the structure-activity relationships of cyclic peptides and has expanded their potential applications in medicine and biotechnology. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,6R)-3,6-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWISPHBAYBECQZ-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350289 | |
| Record name | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23927-13-1 | |
| Record name | D-Alanine anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023927131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-ALANINE ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMN9UY0GSE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Chemical Derivatization
Established Synthetic Pathways for Cyclo(-D-Ala-D-Ala) and Analogues
The construction of the Cyclo(-D-Ala-D-Ala) backbone and its analogues relies on well-established peptide synthesis protocols, which can be broadly classified into solid-phase and solution-phase strategies.
Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient approach for the assembly of the linear dipeptide precursor to Cyclo(-D-Ala-D-Ala). google.com This methodology involves the sequential coupling of protected amino acids onto a solid support, or resin. google.com The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a common strategy in this process. nih.govrsc.org
The general workflow for the SPPS of a linear precursor for a cyclic peptide involves:
Resin Loading: The C-terminal amino acid, in this case, D-alanine, is anchored to a suitable resin. vulcanchem.com
Amino Acid Coupling: The subsequent amino acid is activated and coupled to the resin-bound amino acid. vulcanchem.com
Cleavage and Cyclization: Once the linear peptide is assembled, it is cleaved from the resin. The cyclization to form the diketopiperazine ring can then be performed in solution. google.com
Alternatively, on-resin cyclization is a powerful technique where the peptide is cyclized while still attached to the solid support, often leading to improved yields and purity. google.com
Solution-phase cyclization is a critical step in the synthesis of Cyclo(-D-Ala-D-Ala), often following the synthesis of the linear dipeptide precursor. rsc.orgresearchgate.net This intramolecular reaction is typically performed under high-dilution conditions to favor the formation of the cyclic monomer over intermolecular polymerization. vulcanchem.com
Key aspects of solution-phase cyclization include:
Activating Agents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) are used to activate the C-terminal carboxylic acid for amide bond formation.
Solvent and Temperature: The choice of solvent and reaction temperature is crucial for optimizing the cyclization yield and minimizing side reactions.
Purification: Following cyclization, purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) are essential to isolate the pure cyclic dipeptide from linear precursors and other byproducts.
The presence of a D-amino acid at the C-terminus of the linear precursor can facilitate a more favorable conformation for cyclization, potentially increasing the reaction yield. rsc.orgresearchgate.net
Rational Design and Synthesis of Modified Cyclic Peptides
The modification of the Cyclo(-D-Ala-D-Ala) scaffold through the incorporation of non-canonical amino acids, N-methylation, and conjugation with polymeric moieties allows for the fine-tuning of its physicochemical properties and the exploration of new applications.
The introduction of non-canonical D-amino acids, which are not among the 20 proteinogenic amino acids, into the cyclic dipeptide structure can significantly alter its properties. plos.org This strategy expands the chemical space and can lead to analogues with enhanced stability or novel functionalities. plos.org The synthesis of such analogues generally follows the established SPPS and solution-phase cyclization protocols, with the non-canonical D-amino acid being incorporated at the desired position in the linear precursor. nih.gov
Peptidomimetic scaffolds, which mimic the structure of peptides but with modified backbones, can also be integrated to create analogues with improved properties.
Table 1: Examples of Modified Cyclic Peptides with Non-Canonical Amino Acids
| Compound | Modification | Synthetic Approach | Key Finding | Reference |
| cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 | Incorporation of an alkene bond via ring-closing metathesis | Solid-phase synthesis followed by on-resin cyclization using Grubbs' catalyst. | The cis and trans isomers exhibited high opioid receptor affinity. | nih.gov |
| [D-Ala]-nocardiotide A | Substitution of an L-Ala with a D-Ala residue | Combination of solid-phase and solution-phase synthesis. | The D-Ala substitution improved the cyclization yield. | rsc.org |
| dNva-dAla | Dipeptide analogue of D-Ala-D-Ala | Chemical synthesis. | Inhibited the growth of Escherichia coli W. | nih.gov |
This table is interactive. Click on the headers to sort the data.
N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a powerful tool for modulating the conformational flexibility and lipophilicity of cyclic peptides. acs.orgnih.gov This modification can influence the cis/trans isomerization of the peptide bond and can lead to a more constrained and predictable three-dimensional structure. scribd.com
The synthesis of N-methylated analogues of Cyclo(-D-Ala-D-Ala) can be achieved by using N-methylated amino acids during the solid-phase synthesis of the linear precursor. acs.orgscribd.com The conformational effects of N-methylation are typically studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations. acs.orgnih.gov
Table 2: Influence of N-Methylation on Cyclic Peptide Conformation
| Peptide Class | N-Methylation Pattern | Observed Conformation | Reference |
| Class I | N-methylation at D-Ala1, Ala2, and Ala5 or a combination. | All trans peptide bonds. | researchgate.net |
| Class II | Cis peptide bond between Ala2 and Ala3. | Presence of a cis peptide bond. | researchgate.net |
| Class III | Cis peptide bond between Ala4 and Ala5. | Presence of a cis peptide bond. | researchgate.net |
| Class IV | Cis peptide bonds between Ala2-Ala3 and Ala4-Ala5. | Two cis peptide bonds. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The covalent attachment of polymers to cyclic peptides like Cyclo(-D-Ala-D-Ala) can lead to the formation of novel supramolecular structures, such as nanotubes. nih.govrsc.org These peptide-polymer conjugates combine the self-assembling properties of the cyclic peptide core with the processability and functionality of the polymer. core.ac.uk
The synthesis of these conjugates often involves:
Functionalization of the cyclic peptide: Introduction of a reactive handle, such as an azide (B81097) group, onto the cyclic peptide. core.ac.uk
Polymer synthesis: Preparation of a polymer with a complementary reactive group, for example, an alkyne, using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. core.ac.uk
Conjugation: Covalent linking of the peptide and polymer via a "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). core.ac.uk
The resulting amphiphilic conjugates can self-assemble in solution to form well-defined nanostructures, with the cyclic peptides forming the core through hydrogen bonding and the polymer chains forming the outer corona. nih.govrsc.org
Rigorous Structural Elucidation and Conformational Dynamics
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of cyclo(-D-Ala-D-Ala), offering insights into its electronic and conformational states.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of cyclo(-D-Ala-D-Ala) in both solid and solution states.
Solid-state Carbon-13 (¹³C) NMR is particularly useful for characterizing the conformation of cyclic dipeptides like cyclo(-D-Ala-D-Ala). The chemical shift anisotropy (CSA), which is the orientation-dependence of the chemical shift, provides valuable information about the local electronic environment and secondary structure. nih.govmeihonglab.com For polypeptides, ¹³C chemical shifts are known to be conformation-dependent and can be used to predict the molecular conformation. nih.gov
The principal values of the ¹³C chemical shift tensor (δ11, δ22, and δ33) for the α-carbon (Cα) are particularly sensitive to the backbone torsion angles (φ and ψ). By measuring these values, the secondary structure of the peptide can be identified. meihonglab.com For instance, the ¹³C chemical shifts for alanine (B10760859) residues in polypeptides vary with conformation, making them effective probes for structural prediction. nih.gov While specific CSA data for cyclo(-D-Ala-D-Ala) is not extensively detailed in the provided results, the methodology is well-established for analogous cyclic dipeptides. researchgate.net
Table 1: Representative ¹³C NMR Chemical Shift Ranges for Alanine Residues in Different Conformations
| Carbon | Conformation | Chemical Shift Range (ppm) |
|---|---|---|
| Cα | α-helix | 52.5 - 54.5 |
| Cα | β-sheet | 48.5 - 51.5 |
| Cβ | α-helix | 16.5 - 18.5 |
| Cβ | β-sheet | 19.5 - 21.5 |
| C=O | α-helix | 175.0 - 178.0 |
| C=O | β-sheet | 171.0 - 174.0 |
Note: These are general ranges and can vary based on the specific molecular environment.
Proton (¹H) NMR spectroscopy provides detailed information about the number of protons, their electronic environment, and their spatial relationships. hw.ac.uk Key parameters derived from ¹H NMR spectra are chemical shifts (δ) and coupling constants (J). ubc.ca
The vicinal coupling constant (³JHH), which describes the interaction between protons on adjacent carbons, is particularly important for conformational analysis. libretexts.org Its magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. libretexts.org This relationship allows for the determination of the puckering of the diketopiperazine ring in cyclo(-D-Ala-D-Ala).
Table 2: General ¹H NMR Chemical Shifts for Alanine Residues in Peptides
| Proton | Chemical Shift Range (ppm) |
|---|---|
| NH | 7.8 - 8.8 |
| α-H | 3.9 - 4.5 |
| β-H | 1.3 - 1.6 |
Note: These are general ranges and can be influenced by solvent, temperature, and pH.
To overcome challenges in spectral assignment and to obtain more precise structural information, isotopic labeling is often employed. sigmaaldrich.com This involves the incorporation of stable isotopes such as ¹³C, ¹⁵N, and ²H into the molecule. nih.gov
Uniform labeling with ¹³C and ¹⁵N enhances NMR sensitivity and allows for the use of multidimensional NMR experiments to resolve spectral overlap and trace the connectivity of the peptide backbone. sigmaaldrich.com For example, in a study of a cyclic pentapeptide, different isotopomers were synthesized to unequivocally characterize hydrogen bonds and intramolecular distances. nih.gov
Selective labeling, where only specific amino acid types or specific positions within an amino acid are labeled, is another powerful technique. This simplifies complex spectra and allows for the targeted study of specific regions of the molecule. sigmaaldrich.com For instance, selective ¹³C labeling can be used for distance measurements in ¹³C-¹³C correlation spectra. sigmaaldrich.com These strategies are crucial for detailed conformational analysis of peptides like cyclo(-D-Ala-D-Ala).
FT-IR spectroscopy is a valuable tool for investigating the secondary structure of peptides by probing the vibrational modes of the peptide bonds. leibniz-fli.de The amide bands, in particular, are sensitive to the conformation of the peptide backbone and the hydrogen-bonding patterns. leibniz-fli.denih.gov
The amide I band, which appears in the region of 1600-1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the peptide bond. leibniz-fli.de The frequency of this band is highly sensitive to the secondary structure of the peptide. For instance, the amide I band for cyclo(L-Ala-L-Ala) was observed at 1687 cm⁻¹ in the infrared spectrum. researchgate.netresearchgate.net
The amide II band, found between 1510 and 1580 cm⁻¹, arises mainly from N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de The positions and intensities of the amide I and II bands can be used to differentiate between different types of secondary structures, such as α-helices and β-sheets. nih.gov
Table 3: Characteristic FT-IR Amide Band Frequencies for Different Secondary Structures
| Amide Band | α-Helix (cm⁻¹) | β-Sheet (cm⁻¹) |
|---|---|---|
| Amide I | 1650 - 1658 | 1620 - 1640 |
| Amide II | 1540 - 1550 | 1520 - 1540 |
Note: These are general ranges and can be influenced by the specific peptide and its environment.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)
Characterization of Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in dictating the conformation and packing of cyclic dipeptides. nih.gov In cyclo(-D-Ala-D-Ala), both intramolecular and intermolecular hydrogen bonds are possible. While the compact, six-membered diketopiperazine ring can limit the formation of stable intramolecular hydrogen bonds, intermolecular hydrogen bonds are significant, especially in the solid state. nih.govnih.gov These intermolecular interactions, primarily of the N-H···O type, are crucial in forming one-dimensional and more complex networks that define the crystal packing. nih.govmdpi.com
Chiroptical Methods: Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure and conformational changes of chiral molecules like cyclo(-D-Ala-D-Ala) in solution. subr.edu The CD spectrum of a cyclic dipeptide is highly sensitive to the conformation of its backbone and the orientation of its side chains. For instance, cyclo(Ala-Ala) and related compounds exhibit CD spectra that are indicative of a planar ring conformation.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and elucidating the structure of cyclic peptides like cyclo(-D-Ala-D-Ala). High-resolution mass spectrometry (HRMS) can precisely validate the molecular weight of cyclo(-D-Ala-D-Ala), which has a molecular formula of C₆H₁₀N₂O₂ and a molecular weight of 142.156 g/mol .
The fragmentation patterns of cyclic dipeptides in tandem mass spectrometry (MS/MS) are often more complex than those of their linear counterparts because an initial ring-opening event is required before sequential fragmentation can occur. rsc.orgconicet.gov.ar Studies on protonated and deprotonated cyclic dipeptides using techniques like electrospray ionization (ESI)-MSn have shown that the fragmentation pathways are highly dependent on the side chains of the amino acid residues. researchgate.netcornell.edu These characteristic fragmentation patterns can be used to distinguish between different cyclic dipeptides. researchgate.net For instance, trifluoroacetylated cyclo(-Ala-Ala) has been observed to fragment through the elimination of small hydrocarbons. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays have also been developed for the detection and quantification of related compounds like D-Ala-D-Ala. nih.govtandfonline.com
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice.
Crystal Structure Analysis of Cyclic Dipeptides and Oligopeptides
The crystal structures of numerous cyclic dipeptides and oligopeptides have been determined, providing a foundational understanding of their molecular conformations and packing arrangements. nih.govmdpi.com These studies reveal that the diketopiperazine ring, the core of cyclo(-D-Ala-D-Ala), can adopt various conformations, though it is often nearly planar. mdpi.com The specific puckering of this ring and the planarity of the amide bonds are influenced by both intramolecular and intermolecular forces within the crystal. nih.gov
For example, the analysis of a polymorph of glycyl-L-alanine hydroiodide monohydrate, synthesized from the cyclic form, highlights the molecular flexibility of dipeptides in different environments, which can lead to polymorphism. mdpi.com The crystal structures of larger cyclic peptides containing alanine residues, such as cyclo-bis(-L-Val-L-Pro-D-Ala-), have also been elucidated, revealing features like C2 symmetry and the absence of intramolecular hydrogen bonds. nih.gov
Table 1: Crystallographic Data for a Related Cyclic Hexapeptide
| Parameter | Value |
| Compound | cyclo-bis(-L-Val-L-Pro-D-Ala-) |
| Formula | C₂₆H₄₂N₆O₆ |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 20.526 |
| b (Å) | 4.923 |
| c (Å) | 17.092 |
| β (°) | 126.37 |
| Z | 2 |
Data sourced from a study on a synthetic cyclic hexapeptide. nih.gov
Elucidation of Peptide Backbone Conformations (e.g., Beta-Turns, Gamma-Turns, C16 Bend)
The constrained cyclic nature of cyclo(-D-Ala-D-Ala) and related peptides promotes the formation of specific secondary structural elements known as turns. Beta-turns (β-turns) and gamma-turns (γ-turns) are common conformational features in cyclic peptides. nih.govnih.gov
For instance, studies on N-methylated cyclic pentapeptides derived from a cyclo(-D-Ala-L-Ala₄-) sequence have identified various turn types, including type II and type VI β-turns. mdpi.com The incorporation of residues like β-alanine can also induce specific turn structures, such as a C₁₃-like ring structure or inverse γ-turns stabilized by intramolecular hydrogen bonds. nih.govnih.gov The conformation of the peptide backbone, including the presence of these turns, can be determined through a combination of 2D-NMR techniques and computational modeling. nih.govnih.gov The alternation of D- and L-amino acids, as seen in some cyclic peptides, can disrupt standard secondary structures and favor more compact, turn-rich conformations. vulcanchem.com
Characterization of Intermolecular Hydrogen Bonding and Crystal Packing Motifs
In the solid state, the arrangement of cyclo(-D-Ala-D-Ala) molecules is governed by intermolecular forces, with hydrogen bonding being a dominant factor. nih.gov The N-H and C=O groups of the diketopiperazine ring are prime sites for forming intermolecular hydrogen bonds, typically of the N-H···O type. mdpi.com
Theoretical and Computational Approaches to Conformation
Computational chemistry offers a powerful lens to examine the structural preferences and flexibility of Cyclo(-D-Ala-D-Ala) at an atomic level. These methods range from classical molecular mechanics to more sophisticated quantum mechanical calculations, each providing unique insights into the molecule's behavior.
Molecular dynamics (MD) simulations are a cornerstone for exploring the conformational space of peptides. acs.orgnih.gov By simulating the atomic motions over time, MD can reveal the different shapes a molecule can adopt and the transitions between them. frontiersin.org This is particularly crucial for cyclic peptides, which, despite their constrained nature, can exhibit significant flexibility that influences their interaction with biological targets. wustl.eduresearchgate.net
The accuracy of MD simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. acs.org For cyclic peptides like Cyclo(-D-Ala-D-Ala), standard force fields such as AMBER and OPLS-AA are often employed. wustl.edunih.gov However, the parameterization for small molecules and cyclic systems can be a non-trivial task. nih.govresearchgate.net The process typically involves obtaining initial parameters from quantum mechanical (QM) calculations and then refining them against experimental data or higher-level QM data to ensure they accurately represent the molecule's behavior. researchgate.netnih.gov
The development of force field parameters for novel or uncommon residues or linkages often requires a specific parameterization effort. researchgate.net This involves using tools like the Force Field Toolkit (ffTK) in conjunction with quantum mechanics software to derive charges, bond, angle, and dihedral parameters that are consistent with a parent force field like CHARMM or AMBER. researchgate.net Validation is a critical step, often involving comparison of simulation results with experimental data, such as NMR-derived distances, to ensure the force field can reproduce known structural features. wustl.edu For instance, in studies of other cyclic peptides, different force fields have been shown to yield varying results, highlighting the importance of careful selection and validation. wustl.edu
| Force Field | Commonly Used For | Key Strengths |
| AMBER | Proteins and Nucleic Acids | Well-validated for biomolecular systems. wustl.edu |
| OPLS-AA | Organic liquids and peptides | Good performance for a wide range of small molecules and peptides. wustl.edu |
| CHARMM | Proteins, lipids, nucleic acids | Highly versatile and widely used in the biomolecular simulation community. nih.gov |
This table provides an overview of common force fields used in molecular dynamics simulations.
Long-timescale MD simulations allow for the observation of conformational transitions, providing a detailed picture of the molecule's flexibility. wustl.edunih.gov For cyclic peptides, these simulations can reveal the presence of multiple stable or metastable conformations and the pathways of interconversion between them. frontiersin.orgresearchgate.net Analysis of the simulation trajectories can identify key motions, such as ring puckering or side-chain rotations, that define the peptide's dynamic behavior. plos.org
In a study on a model cyclic pentapeptide, cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5), long MD simulations (100 ns) using both OPLS-AA and AMBER03 force fields revealed transitions between a predominant conformer (93-99% population) and a minor conformer (0.4-6.7% population). wustl.edunih.gov This demonstrates the ability of MD to capture the equilibrium between different conformational states. The flexibility observed in such simulations is a key factor in how these molecules interact with their biological targets. researchgate.net
To study chemical reactions or phenomena where electronic effects are critical, hybrid QM/MM methods are employed. nih.govmpg.de In this approach, the chemically active part of the system (e.g., the site of a reaction) is treated with a high-level quantum mechanics method, while the surrounding environment (e.g., the rest of the peptide and solvent) is described by a more computationally efficient molecular mechanics force field. nih.govmpg.de This partitioning allows for the accurate modeling of electronic rearrangements in large systems. mpg.de
For a molecule like Cyclo(-D-Ala-D-Ala), QM/MM methods could be used to investigate its interaction with a metal ion or the mechanism of its enzymatic degradation. researchgate.net The choice of the QM region is critical and depends on the specific process being studied. researchgate.net These methods provide a bridge between the electronic detail of QM and the efficient sampling of MM, enabling the study of complex chemical events in a biological context. researchgate.netresearchgate.net
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. wikipedia.orgscispace.com It is often used to optimize molecular geometries, calculate energies, and predict various spectroscopic properties. acs.org For Cyclo(-D-Ala-D-Ala), DFT calculations can provide a highly accurate structure of the molecule in the gas phase, which can serve as a starting point for MD simulations. acs.org
DFT is also instrumental in interpreting vibrational spectra (infrared and Raman). mdpi.comresearchgate.netgre.ac.uk By calculating the vibrational frequencies and modes, and comparing them to experimental spectra, a detailed assignment of the observed spectral bands to specific atomic motions can be achieved. mdpi.comnih.gov This process, often aided by Potential Energy Distribution (PED) analysis, provides a rigorous validation of the calculated structure and force field. mdpi.comresearchgate.net Studies on similar cyclic dipeptides have shown excellent agreement between DFT-calculated and experimental spectra, allowing for a comprehensive assignment of vibrational modes. mdpi.comnih.gov
| Computational Method | Primary Application for Cyclo(-D-Ala-D-Ala) | Information Gained |
| Molecular Dynamics (MD) | Exploring the conformational landscape in solution. acs.orgnih.gov | Dynamic behavior, flexibility, and conformational ensembles. wustl.eduplos.org |
| QM/MM | Studying interactions involving electronic changes. nih.govmpg.de | Mechanistic details of interactions and reactions. researchgate.netresearchgate.net |
| Density Functional Theory (DFT) | Calculating electronic structure and vibrational spectra. wikipedia.orgscispace.com | Accurate geometry, energy, and assignment of spectroscopic data. acs.orgmdpi.com |
This table summarizes the application of different computational methods to study Cyclo(-D-Ala-D-Ala).
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com For Cyclo(-D-Ala-D-Ala), docking studies can be used to hypothesize how it might bind to a biological target, such as an enzyme or a receptor. istanbul.edu.tr The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. dergipark.org.tr
Docking protocols can be quite sophisticated, sometimes involving flexible treatment of both the ligand and the receptor, and refinement in an explicit solvent. acs.org For instance, in a study targeting the D-Ala:D-Ala ligase, docking was used to screen a fragment library and identify potential inhibitors. tandfonline.com While docking is a powerful tool for generating hypotheses about ligand-receptor interactions, the results are typically validated with more rigorous methods like MD simulations or experimental assays. dergipark.org.tr
Theoretical Predictions of Cylindrical Structures
The theoretical exploration of self-assembling molecular architectures has identified cyclic peptides as prime candidates for the formation of ordered supramolecular structures, such as nanotubes or cylinders. This potential is rooted in the unique structural characteristics of the cyclic peptide backbone, which can facilitate intermolecular interactions leading to higher-order assemblies.
The foundational principle for the formation of cylindrical structures from cyclic peptides was theoretically predicted based on the observation that cyclic peptides composed of an even number of alternating D- and L-amino acid residues can adopt a flat, ring-shaped conformation. google.comacs.org In this planar arrangement, all backbone amide functionalities lie approximately perpendicular to the plane of the ring. google.com This orientation is crucial, as it allows individual peptide rings to stack on top of one another, driven by a network of highly directional intermolecular hydrogen bonds, to form a contiguous, hollow tubular structure. google.comscirp.org This self-assembly process was notably demonstrated by Ghadiri and colleagues, who synthesized and characterized the first of these well-defined nanotubular arrays from cyclic D,L-α-peptides. acs.orgresearchgate.net
While the compound Cyclo(-D-Ala-D-Ala) is a homochiral cyclic dipeptide (a diketopiperazine), and not a larger alternating D,L-peptide, the principles of self-assembly via hydrogen bonding are still relevant. The diketopiperazine ring provides two hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the C=O groups), which can participate in intermolecular interactions. researchgate.net For homochiral dipeptides like Cyclo(-D-Ala-D-Ala), both amino acid side chains (the methyl groups) are positioned on the same side of the central ring (a cis configuration). mdpi.com This stereochemistry influences the planarity of the ring and the way individual molecules can pack in the solid state, which in turn dictates the final supramolecular architecture.
Although specific theoretical studies predicting the formation of cylindrical nanotubes for Cyclo(-D-Ala-D-Ala) are not extensively documented in the literature, computational studies on closely related analogues provide significant insight. A key example is the theoretical and experimental study of cyclo[(-D-Ala-L-Ala)₄-] , a cyclic octapeptide with alternating chirality. Molecular dynamics (MD) simulations have been employed to characterize the structure of a single self-assembled nanotube of this peptide. tandfonline.com These simulations provide detailed predictions of the nanotube's dimensions. scirp.orgtandfonline.com
The results from these molecular modeling studies indicate that cyclo[(-D-Ala-L-Ala)₄-] self-assembles into nanotube bundles. tandfonline.com The theoretical dimensions for a single nanotube have been calculated and are presented below.
| Parameter | Predicted Value (Å) | Source |
| Inner Diameter | 8.5 | tandfonline.com |
| Outer Diameter | 15.9 | tandfonline.com |
| Wall Thickness | 3.3 | tandfonline.com |
| Length of Peptide Unit | 2.5 | scirp.org |
| Distance Between Units | 4.8 | scirp.org |
This interactive table summarizes the theoretically predicted structural parameters for a single nanotube formed by the self-assembly of cyclo[(-D-Ala-L-Ala)₄-].
These theoretical predictions for an alternating D,L-alanine-based cyclic peptide underscore the feasibility of forming stable, hollow cylindrical structures. The side chains of the amino acids play a critical role in modulating the packing and stability of these assemblies. rsc.org For instance, crystallographic analysis of cyclo(L-Asp-D-Ala-L-Lys-D-Ala)₂, which also contains small alanine side chains, revealed a parallel stacking arrangement that was facilitated by the shorter side chains. rsc.org
In the case of Cyclo(-D-Ala-D-Ala), the small, non-bulky methyl side chains would, in principle, not sterically hinder the close approach of the diketopiperazine rings. However, the homochiral D,D-configuration results in a less planar ring structure compared to the larger, alternating D,L-peptides that are ideal for nanotube formation. While self-assembly via hydrogen bonding is expected, the resulting supramolecular structure may favor sheet-like or other crystalline arrangements over well-defined cylindrical nanotubes. Further dedicated computational and experimental studies are required to fully elucidate the specific self-assembling behavior and potential for cylindrical structure formation of Cyclo(-D-Ala-D-Ala).
Investigation of Supramolecular Assembly and Nanostructure Formation
Principles of Self-Assembly in Cyclic D,L-Peptide Systems
The spontaneous organization of cyclic D,L-peptides into ordered nanotubes is a phenomenon driven by a delicate interplay of non-covalent interactions. These interactions dictate the formation and stability of the resulting supramolecular structures.
Driving Forces for Inter-Ring Stacking: Hydrogen Bonds and Van der Waals Interactions
The primary driving force behind the self-assembly of cyclic peptides is the formation of extensive networks of intermolecular hydrogen bonds. nih.govbeilstein-journals.org Cyclic dipeptides, such as those based on a diketopiperazine (DKP) ring, possess four key hydrogen-bonding sites—two donors and two acceptors—which facilitate the stacking of the rings. nih.gov This stacking is further stabilized by van der Waals forces. acs.org In the case of cyclic peptides with alternating D- and L-amino acids, the peptide rings stack on top of each other, stabilized by hydrogen bonds between the amide groups of adjacent rings, akin to a β-sheet arrangement. researchgate.nettandfonline.com The structural rigidity and stability of these cyclic peptides make them ideal candidates for creating functional nano-architectures. beilstein-journals.org
The process of self-assembly is a collective phenomenon where basic structural units spontaneously form stable and ordered structures through these non-covalent interactions. nih.govfrontiersin.org The inherent directionality of the peptide backbone, with its N-H and C=O groups, allows for the formation of a highly ordered array of hydrogen bonds between the stacked cyclic peptide units.
Parallel and Antiparallel Stacking Arrangements in Assemblies
In the self-assembly of cyclic peptides, the individual rings can stack in either a parallel or an antiparallel fashion. This arrangement is a direct consequence of the directionality of the polypeptide chain within each ring. libretexts.org
Antiparallel Arrangement: In this configuration, the C-terminus end of one peptide segment is aligned with the N-terminus end of the adjacent segment. libretexts.org This arrangement typically allows for the formation of stronger and more stable hydrogen bonds because the interacting groups are directly opposite each other. libretexts.orgaklectures.com The first synthetic peptide nanotubes were formed through an antiparallel β-sheet network of alternating D- and L-amino acid cyclic peptides. pnas.org
Parallel Arrangement: Here, the C-terminus and N-terminus ends of adjacent peptide segments are on the same side. libretexts.org This arrangement is generally less stable because the geometry forces the hydrogen bonds to form at an angle, making them longer and weaker. libretexts.org
Recent studies have shown that it is possible to obtain crystal structures of continuous cyclic peptide nanotubes with both antiparallel and parallel stacking arrangements by assembling them from two different peptides. rsc.org The choice between a parallel and an antiparallel β-sheet can be influenced by the specific amino acid residues, as favorable cross-strand interactions can switch the preferred stacking mode. nih.govresearchgate.net While parallel stacking may be more stable in some systems, antiparallel stacking can be favored in others, highlighting the nuanced control that sequence and stereochemistry exert over the final assembled structure. nih.govresearchgate.net
Engineering and Characterization of Self-Assembled Peptide Nanotubes
The ability to control the dimensions and morphology of self-assembled peptide nanotubes is crucial for their application in various fields. Researchers have developed strategies to engineer these nanostructures and employ advanced microscopy techniques for their detailed characterization.
Design Parameters for Modulating Nanotube Diameter and Wall Thickness
The dimensions of peptide nanotubes, such as their diameter and wall thickness, can be precisely controlled through the rational design of the constituent cyclic peptide building blocks.
One key parameter is the ring size of the peptide subunit . By increasing the number of amino acid residues in the cyclic peptide, the internal diameter of the resulting nanotube can be tailored. For instance, an 8-residue cyclic peptide can form nanotubes with an internal diameter of 7.5 Å, while 10- and 12-residue peptides can form nanotubes with internal diameters of 10 Å and 13 Å, respectively. nih.gov
Another approach involves the chemical modification of the amino acid side chains . Even subtle changes, such as modifying an aromatic residue, can lead to significant changes in nanotube diameter. A structural model has been proposed that explains how a modification of just a few angstroms to a single aromatic residue can result in a fourfold increase in nanotube diameter. pnas.orgresearchgate.net Furthermore, varying the length of a hydrophobic spacer in the peptide sequence can also be used to control nanotube dimensions. researchgate.net
The table below summarizes findings from a study on cyclo[(-d-Ala-l-Ala)4-], illustrating how molecular dynamics simulations can be used to determine the dimensions of a single nanotube. tandfonline.com
| Property | Value |
| Single Nanotube Inner Diameter | 8.5 Å |
| Single Nanotube Outer Diameter | 15.9 Å |
| Nanotube Wall Thickness | 3.3 Å |
| Nanotube Bundle Diameter | ~0.5 µm |
| Nanotube Bundle Length | ~10 µm |
Data derived from molecular dynamics simulations of self-assembled cyclo[(-d-Ala-l-Ala)4-] nanotubes. tandfonline.com
Electron Microscopy (SEM, TEM) for Nanotube Morphology and Dimensions
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable tools for visualizing and characterizing the morphology and dimensions of self-assembled peptide nanotubes.
Atomic Force Microscopy (AFM) for Surface Topography and Aggregate Size
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of producing three-dimensional images of a sample's surface. measurlabs.comwikipedia.org It functions by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. wikipedia.org The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser system to create a detailed topographical map. nih.gov AFM is a powerful tool for characterizing the morphology of biomolecular aggregates with sub-nanometer resolution. nih.gov
In the context of cyclic peptides, AFM is instrumental for:
Visualizing Nanostructures: It allows for the direct visualization of self-assembled structures, such as nanotubes, nanofibers, and spherical aggregates, on a substrate. This is crucial for confirming the outcome of a self-assembly process.
Measuring Aggregate Dimensions: AFM provides precise measurements of the dimensions of the resulting nanostructures. nih.gov This includes the height, width, and length of tubular or fibrillar aggregates, and the diameter of spherical particles. Typical cross-sectional dimensions measured by AFM can range from the nanometer to the micrometer scale. nih.gov
Assessing Surface Roughness: The technique can quantify the surface roughness of films or coatings made from these peptides, which is a critical parameter in many material applications. nist.gov
Probing Mechanical Properties: Beyond imaging, AFM can be used in force spectroscopy mode to measure the mechanical properties of the sample, such as stiffness (Young's Modulus), which provides insight into the stability and integrity of the nanostructures. wikipedia.orgacs.org
While extensive AFM studies specifically on Cyclo(-D-Ala-D-Ala) are not widely documented, the methodology applied to analogous self-assembling peptide systems provides a clear framework for its characterization. For instance, AFM has been used to study peptide nanotubes formed from diphenylalanine and to probe the architecture of peptidoglycan in living cells, demonstrating its utility in resolving nanoscale biological structures. nih.govacs.org
Table 1: AFM Capabilities for Characterizing Cyclic Peptide Aggregates
| Capability | Description | Relevance to Cyclo(-D-Ala-D-Ala) |
|---|---|---|
| Topographic Imaging | Generates high-resolution 3D images of the surface. measurlabs.com | To visualize the shape and organization of self-assembled nanostructures. |
| Dimensional Analysis | Measures the height, width, and length of individual aggregates. nih.gov | To quantify the size of nanotubes or other structures formed. |
| Surface Roughness | Quantifies the texture of a surface at the nanoscale. nist.gov | To characterize films or coatings made from the peptide. |
| Force Spectroscopy | Measures interaction forces and mechanical properties like stiffness. wikipedia.org | To determine the stability and mechanical integrity of the nanostructures. |
Fabrication of Functional Nanostructured Materials from Cyclic Peptides
The fabrication of functional materials from cyclic peptides relies on a "bottom-up" approach, where molecular self-assembly directs the formation of highly ordered nanostructures. nih.gov Cyclic peptides composed of an even number of alternating D- and L-amino acids are particularly adept at this process. acs.orgnih.gov They can adopt flat, ring-like conformations where the amide backbone's hydrogen-bonding groups are oriented perpendicular to the ring's plane. chapman.edu This arrangement facilitates the stacking of the rings through intermolecular hydrogen bonds, leading to the formation of hollow, cylindrical structures known as peptide nanotubes. chapman.edunih.gov
These self-assembled peptide nanostructures serve as versatile scaffolds for creating more complex functional materials. yok.gov.tr They can be used as templates for the synthesis of hybrid materials, such as metal or metal oxide nanostructures, in a highly controlled manner. yok.gov.tr The inherent biocompatibility and chemical diversity of peptides make them promising building blocks for a wide array of applications. chapman.edu
Table 2: Strategies for Fabricating Nanomaterials from Cyclic Peptides
| Strategy | Description | Potential Outcome |
|---|---|---|
| Solution-Phase Self-Assembly | Spontaneous organization of peptides in a solution, often triggered by changes in pH, temperature, or solvent. nih.gov | Formation of nanotubes, nanofibers, or nanospheres in suspension. |
| Surface-Mediated Assembly | Deposition of peptides onto a solid substrate to guide the formation of organized films or arrays. researchgate.net | Creation of planar, ordered nanostructures for device applications. researchgate.net |
| Templated Synthesis | Use of the peptide nanotube structure as a scaffold to direct the growth or organization of other materials, like inorganic nanoparticles. yok.gov.tr | Development of hybrid organic-inorganic nanomaterials with combined properties. yok.gov.tr |
Conceptual Applications in Biomimetic Systems and Nanotechnology Research
The unique properties of nanostructures derived from cyclic peptides like Cyclo(-D-Ala-D-Ala) open up numerous conceptual applications in biomimetic systems and nanotechnology. nih.gov Their well-defined, hollow-core structures and biocompatible nature make them ideal candidates for mimicking biological functions and for building novel technological devices. chapman.edu
Biomimetic Systems: The ability of cyclic peptides to self-assemble into nanotubes with controlled internal diameters allows them to function as synthetic mimics of biological membrane channels. researchgate.net These structures could potentially be incorporated into lipid bilayers to facilitate the selective transport of ions or small molecules, a key function of natural ion channels. researchgate.net This has applications in creating artificial cells, developing advanced drug delivery systems, and designing novel biosensors. mdpi.comibecbarcelona.eu For example, biomimetic apatites, which have reactive surfaces, are used as drug delivery systems for a variety of active molecules. mdpi.com
Nanotechnology Research: In nanotechnology, these peptide-based materials are explored for a range of advanced applications:
Nanoelectronics: By incorporating chromophores or other electronically active groups into the peptide structure, the resulting nanotubes can be designed to facilitate charge transfer. researchgate.net This creates possibilities for their use as molecular wires or components in optoelectronic devices. yok.gov.tr
Catalysis: The high surface area and ordered structure of peptide nanomaterials can be harnessed to support catalytic nanoparticles, enhancing reaction efficiency and selectivity. yok.gov.tr
Sensing: Functionalized peptide nanostructures can be designed to bind selectively to specific analytes, forming the basis of highly sensitive and specific chemical or biological sensors. yok.gov.tr For instance, a biosensor for D-alanine has been developed using functionalized carbon nanotubes, showcasing the potential for creating specific detection systems. researchgate.net
Targeted Drug Delivery: The surfaces of peptide nanotubes can be chemically modified with targeting ligands to direct them to specific cells or tissues, enabling the targeted delivery of therapeutic agents. yok.gov.tr
The simplicity of a building block like Cyclo(-D-Ala-D-Ala) makes it an intriguing candidate for fundamental studies into the principles of self-assembly and for creating minimalistic functional systems.
Table 3: Conceptual Applications of Cyclic Peptide Nanostructures
| Field | Application | Description |
|---|---|---|
| Biomimetic Systems | Artificial Ion Channels | Creating pores in synthetic membranes for selective transport, mimicking biological channels. researchgate.net |
| Biomimetic Systems | Drug Delivery Vehicles | Using the hollow core to encapsulate drugs and the surface for targeting ligands. mdpi.com |
| Nanotechnology | Molecular Wires | Engineering peptide backbones with conductive side chains for nanoelectronic circuits. researchgate.net |
| Nanotechnology | Nanocatalyst Supports | Utilizing the high surface area of the nanostructures to immobilize and enhance the activity of catalysts. yok.gov.tr |
| Nanotechnology | High-Sensitivity Biosensors | Functionalizing the nanostructures to specifically detect biological or chemical targets. researchgate.net |
Biochemical Mechanisms and Biological Target Interactions Academic Focus
D-Ala-D-Ala as a Critical Metabolite in Bacterial Peptidoglycan Biosynthesis
The dipeptide D-alanyl-D-alanine (D-Ala-D-Ala) is an essential precursor in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. asm.orgsigmaaldrich.comresearchgate.net This structure provides mechanical strength and shape to bacterial cells. sigmaaldrich.comnih.gov The formation of D-Ala-D-Ala is a critical step, and its inhibition is a key target for certain antibiotics. biorxiv.orgresearchgate.net
D-alanine:D-alanine ligase (Ddl) is the enzyme responsible for catalyzing the ATP-dependent synthesis of the D-Ala-D-Ala dipeptide. asm.orgresearchgate.netwikipedia.org This enzyme is crucial for bacterial survival as it provides a key building block for the cell wall. researchgate.netresearchgate.net Ddl belongs to the ATP-grasp superfamily of enzymes. nih.govresearchgate.netnih.gov The enzyme functions as a dimer and is composed of three distinct domains: an N-terminal, a central, and a C-terminal domain. asm.orgnih.gov The active site, where the ligation of two D-alanine molecules occurs, is located at the intersection of these three domains. asm.org
The catalytic mechanism of Ddl is a well-defined process that proceeds through an ordered ter-ter mechanism, meaning three substrates bind and three products are released in a specific sequence. nih.gov The reaction is divided into two half-reactions and involves the formation of two key intermediates. nih.govresearchgate.net
The first half-reaction begins with the binding of ATP and two Mg²⁺ ions, which induces a conformational change, closing the P-loop. nih.govresearchgate.net Subsequently, the first D-alanine molecule (D-Ala₁) binds to a high-affinity site adjacent to the ATP. asm.orgnih.gov This binding event triggers the closure of the Ω-loop. nih.govresearchgate.net The carboxylate group of D-Ala₁ then performs a nucleophilic attack on the γ-phosphate of the bound ATP. nih.govnih.gov This results in the formation of a highly reactive acylphosphate intermediate, specifically D-alanyl-phosphate, and the release of ADP. nih.govnih.govnih.gov
In the second half-reaction, a second D-alanine molecule (D-Ala₂) enters the active site and binds to a lower-affinity site. asm.orgnih.gov The amino group of D-Ala₂ then attacks the carbonyl carbon of the D-alanyl-phosphate intermediate. nih.govnih.gov This nucleophilic attack leads to the formation of a transient tetrahedral intermediate. nih.govnih.gov Finally, this intermediate collapses, releasing the final product, D-Ala-D-Ala, and inorganic phosphate (B84403) (Pi). nih.gov
Table 1: Key Steps in the Ddl Catalytic Cycle
| Step | Reactants | Key Action | Intermediates/Products |
|---|---|---|---|
| 1 | Ddl, ATP, 2 Mg²⁺ | ATP and Mg²⁺ binding, P-loop closure. | Ddl-ATP-Mg²⁺ complex |
| 2 | Ddl-ATP-Mg²⁺, D-Ala₁ | D-Ala₁ binding, Ω-loop closure. | Ddl-ATP-Mg²⁺-D-Ala₁ complex |
| 3 | Ddl-ATP-Mg²⁺-D-Ala₁ | Nucleophilic attack by D-Ala₁ carboxylate on ATP γ-phosphate. | D-alanyl-phosphate (acylphosphate intermediate), ADP |
| 4 | Ddl-D-alanyl-phosphate, D-Ala₂ | D-Ala₂ binding. | Ddl-D-alanyl-phosphate-D-Ala₂ complex |
| 5 | Ddl-D-alanyl-phosphate-D-Ala₂ | Nucleophilic attack by D-Ala₂ amine on D-alanyl-phosphate. | Tetrahedral intermediate |
| 6 | Tetrahedral intermediate | Collapse of the intermediate. | D-Ala-D-Ala, Pi |
D-alanine:D-alanine ligase is a member of the ATP-grasp superfamily of enzymes, which are characterized by a unique ATP-binding fold. nih.govnih.govresearchgate.net This fold consists of two α+β domains that "grasp" a molecule of ATP between them. nih.govresearchgate.net Enzymes in this family typically catalyze the ATP-dependent ligation of a carboxylate-containing substrate with a nucleophile. nih.govebi.ac.uk The general mechanism involves the formation of a reactive acylphosphate intermediate. nih.govresearchgate.net
Ddl possesses distinct binding sites for its substrates. There is a single ATP-binding site located within the ATP-grasp fold. nih.govresearchgate.net Additionally, there are two separate binding sites for D-alanine, often referred to as the D-Ala₁ and D-Ala₂ sites. asm.orgnih.gov Kinetic studies have shown that these two sites have different affinities for D-alanine, with the D-Ala₁ site exhibiting a higher affinity than the D-Ala₂ site. asm.orgresearchgate.netnih.gov The binding of substrates to these sites occurs in a sequential and ordered manner, which is crucial for the catalytic process. nih.gov The active site is further defined by several flexible loop regions, including the P-loop, the Ω-loop, and loop 3, which undergo conformational changes upon substrate binding to enclose the active site and facilitate catalysis. nih.govresearchgate.netpdbj.org
Table 2: Substrate Binding Sites of D-Alanine:D-Alanine Ligase (Ddl)
| Binding Site | Ligand | Location/Characteristics | Affinity |
|---|---|---|---|
| ATP-binding site | ATP | Within the ATP-grasp fold, between two α+β domains. nih.govnih.gov | High |
| D-Ala₁ site | D-alanine | High-affinity site for the first D-alanine molecule. asm.orgnih.gov | High |
| D-Ala₂ site | D-alanine | Lower-affinity site for the second D-alanine molecule. asm.orgnih.gov | Low |
The activity of D-alanine:D-alanine ligase is significantly modulated by the presence of monovalent cations (MVCs). nih.govresearchgate.net Ddl from Thermus thermophilus (TtDdl) is classified as a type II MVC-activated enzyme, meaning that while it retains some activity in the absence of MVCs, its efficiency is greatly increased in their presence. nih.govresearchgate.net The presence of activating MVCs can increase the efficiency of TtDdl by approximately 20-fold. researchgate.net
Kinetic studies have revealed that potassium (K⁺) and rubidium (Rb⁺) are the most effective activators of TtDdl, while lithium (Li⁺) and sodium (Na⁺) provide little to no activation. nih.govresearchgate.net This demonstrates a strict dependence on the ionic radius of the cation for activation. researchgate.net The proposed mechanism for this activation is not through a significant conformational change of the enzyme upon MVC binding, but rather by altering the charge distribution within the active site. nih.govresearchgate.net The MVC binding site is located adjacent to the active site and is structurally conserved among many enzymes of the ATP-grasp superfamily, suggesting a common mechanism of MVC activation. nih.gov
Table 3: Effect of Monovalent Cations on TtDdl Activity
| Cation | Activation Effect | Proposed Reason |
|---|---|---|
| K⁺ | Maximal activation nih.govresearchgate.net | Optimal ionic radius for binding and altering active site charge distribution. nih.govresearchgate.net |
| Rb⁺ | Maximal activation nih.govresearchgate.net | Similar ionic radius to K⁺, leading to effective binding. researchgate.net |
| NH₄⁺ | Increased efficiency researchgate.net | Effective in increasing enzyme efficiency. researchgate.net |
| Cs⁺ | Increased efficiency researchgate.net | Effective in increasing enzyme efficiency. researchgate.net |
| Li⁺ | Little to no activation nih.govresearchgate.net | Ionic radius is too small for effective interaction with the binding site. nih.gov |
| Na⁺ | Little to no activation nih.govresearchgate.net | Ionic radius is not optimal for activation. nih.gov |
D-cycloserine (DCS) is a structural analog of D-alanine and a well-known inhibitor of D-alanine:D-alanine ligase. asm.orgresearchgate.net It is one of the few Ddl inhibitors used clinically, particularly in the treatment of tuberculosis. asm.orgresearchgate.net The inhibitory action of D-cycloserine on Ddl is a key component of its antibacterial properties. researchgate.netasm.org
D-cycloserine acts as a competitive inhibitor of D-alanine:D-alanine ligase, competing with D-alanine for binding to the active site. asm.orgnih.govacs.org Studies with Mycobacterium tuberculosis Ddl have shown that DCS can competitively inhibit D-alanine binding at both the high-affinity (D-Ala₁) and low-affinity (D-Ala₂) sites. nih.gov Interestingly, the affinity of DCS for both sites was found to be similar. nih.gov However, it appears that only one molecule of DCS can occupy the active site at any given time. nih.gov The binding of DCS is also influenced by the concentration of ATP, with higher ATP levels leading to tighter DCS binding. asm.org
The "bimodal action hypothesis" for D-cycloserine refers to its ability to inhibit two sequential enzymes in the peptidoglycan biosynthesis pathway: alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl). researchgate.netacs.org While it was initially thought that DCS acted as a simple competitive inhibitor of Ddl, more recent research suggests a more complex mechanism. researchgate.net Some studies propose that DCS is converted into a phosphorylated form within the cell, and it is this phosphorylated derivative that is the actual inhibitor of Ddl. researchgate.net This suggests that D-cycloserine may have distinct inhibitory mechanisms for its different enzyme targets. researchgate.net Metabolomic studies in mycobacteria have indicated that Ddl is the primary lethal target of D-cycloserine, with its inhibition leading to a halt in cell growth. acs.orgscispace.com
Mechanisms of Ddl Inhibition by D-Cycloserine and Analogues
Structural Basis of Inhibitor-Enzyme Complex Formation
The precise structural basis of Cyclo(-D-Ala-D-Ala) forming complexes with enzymes is not extensively detailed in publicly available research. While its rigid, cyclic structure is understood, specific high-resolution structural data, such as from X-ray crystallography or NMR spectroscopy, for a complex between Cyclo(-D-Ala-D-Ala) and a specific enzyme target is not readily found. In principle, computational docking studies could be employed to model the interactions between Cyclo(-D-Ala-D-Ala) and enzyme active sites, providing theoretical insights into potential binding poses and key interactions with amino acid residues. However, specific, experimentally validated examples remain elusive in the current body of literature.
Metabolomics Approaches to Target Identification in Research Models
There is no direct evidence in the reviewed literature of Cyclo(-D-Ala-D-Ala) being utilized as a chemical probe within metabolomics studies for the purpose of identifying its biological targets. Metabolomics is a powerful tool for identifying the downstream effects of a compound on cellular metabolism, which can help infer its targets. One study in chemical ecology used metabolomics to identify pheromones and noted that certain bacteria did not utilize Cyclo(-D-Ala-D-Ala), suggesting its metabolic inertness in that biological context. db-thueringen.de However, this does not represent a targeted use of the compound for target identification via metabolomics.
Research into Peptide-Membrane Interactions and Channel Formation
Comprehensive studies detailing the interaction of Cyclo(-D-Ala-D-Ala) with lipid bilayers, including its potential to form pores or channels, are not prominent in the scientific literature. While cyclic dipeptides as a class are known to have diverse biological activities, including roles as ion-transport regulators, specific data for the D-Ala-D-Ala stereoisomer is lacking. researchgate.net
Mechanistic Studies of Pore and Channel Formation in Model Lipid Bilayers
No specific mechanistic studies concerning pore or channel formation by Cyclo(-D-Ala-D-Ala) in model lipid bilayers were identified. Research in this area has focused on other cyclic peptides, but the unique stereochemistry of Cyclo(-D-Ala-D-Ala) means these findings cannot be directly extrapolated.
Investigation of Ion Selectivity and Transmembrane Conductance
In the absence of evidence for channel formation, there is no available data on the ion selectivity or transmembrane conductance properties of pores potentially formed by Cyclo(-D-Ala-D-Ala).
Mimicry of Biological Ion Channels for Fundamental Biophysical Studies
There is no indication in the available literature that Cyclo(-D-Ala-D-Ala) has been used as a synthetic mimic of biological ion channels for fundamental biophysical investigations. While some cyclic peptides can self-assemble into nanotubular structures, this has not been linked to ion channel mimicry for this specific compound. acs.orgresearchgate.net
Research Applications in Enzyme Function and Protein Interactions
The most significant research application of Cyclo(-D-Ala-D-Ala) is in the study of enzyme function, specifically as a tool to probe the stereochemical specificity of peptidases and other hydrolases. acs.org Its utility stems from its demonstrated resistance to enzymatic cleavage compared to its stereoisomers.
Multiple studies have shown that while enzymes from various bacterial sources can hydrolyze cyclic dipeptides composed of L-amino acids or a mix of L- and D-amino acids, the D-D enantiomer often remains intact. researchgate.netresearchgate.net For instance, a study investigating the degradation of diketopiperazines by newly isolated bacterial strains found that Paenibacillus sp. and Microbacterium sp. could completely degrade cyclo(L-Ala-L-Ala) and cyclo(L-Ala-D-Ala), but Cyclo(-D-Ala-D-Ala) was not attacked by these strains. researchgate.netresearchgate.netvaam.deresearchgate.net This high degree of stereoselectivity makes Cyclo(-D-Ala-D-Ala) an excellent negative control in enzyme assays to confirm that an observed activity is specific to certain stereoisomers.
This resistance to hydrolysis is a direct consequence of the D-configuration of both alanine residues. The active sites of many peptidases are chiral and have a strong preference for L-amino acid substrates, which are the canonical building blocks of proteins. The rigid, six-membered ring of the diketopiperazine structure, combined with the "unnatural" D-D configuration, prevents the compound from fitting correctly into the enzyme's active site for catalysis to occur. Therefore, its primary application is in elucidating the substrate specificity and mechanism of enzymes believed to act on dipeptides or their cyclic counterparts.
| Research Application | Specific Use of Cyclo(-D-Ala-D-Ala) | Key Finding | References |
| Enzyme Specificity Studies | Used as a substrate in microbial degradation assays. | Not hydrolyzed by bacterial strains (Paenibacillus sp., Microbacterium sp.) that degrade other stereoisomers. | researchgate.net, vaam.de, researchgate.net |
| Stereoselectivity of Hydrolases | Serves as a non-hydrolyzable control. | Confirms that enzymatic activity is specific to L-Ala or L-D-Ala containing cyclic dipeptides. | researchgate.net, db-thueringen.de |
| Biochemical Assays | Negative control to rule out non-specific compound degradation. | Its stability helps differentiate enzymatic action from other chemical degradation pathways. | , researchgate.net |
Probing Protein-Ligand Recognition
Cyclo(-D-Ala-D-Ala-), and more broadly the D-Ala-D-Ala motif, is central to understanding the binding mechanisms of various proteins, most notably the glycopeptide antibiotic vancomycin (B549263). doseme-rx.comresearchgate.net Vancomycin exerts its antibacterial effect by specifically binding to the acyl-D-Ala-D-Ala termini of lipid II, a precursor in peptidoglycan synthesis. asm.org This binding event physically obstructs the subsequent transglycosylation and transpeptidation reactions, thereby inhibiting the formation of a stable cell wall and leading to bacterial lysis. doseme-rx.com
The interaction between vancomycin and the D-Ala-D-Ala moiety is a classic example of protein-ligand recognition, driven by a network of hydrogen bonds. The antibiotic forms a binding pocket that envelops the dipeptide terminus. nih.gov Studies using model peptides and analogs like Cyclo(-D-Ala-D-Ala-) are crucial for dissecting the thermodynamics and kinetics of this binding. For instance, single-molecule atomic force microscopy has been employed to measure the specific binding forces between vancomycin and D-Ala-D-Ala ligands on living bacteria, revealing interaction forces on the order of 83 to 98 piconewtons (pN) for a single molecular pair. acs.org
Furthermore, the study of vancomycin resistance mechanisms highlights the specificity of this recognition. In resistant bacteria, the terminal D-Ala is replaced by D-Lactate (D-Lac), forming D-Ala-D-Lac. nih.gov This single atomic substitution (an oxygen atom for a nitrogen atom) removes a critical hydrogen bond donor, drastically reducing vancomycin's binding affinity by approximately 1000-fold and rendering the antibiotic ineffective. nih.govresearchgate.net Cyclo(-D-Ala-D-Ala-) can be used in comparative binding studies against its depsipeptide analog to model and quantify the energetic cost of this resistance-conferring modification.
Beyond antibiotics, the D-Ala-D-Ala sequence is recognized by bacterial enzymes involved in cell wall metabolism, such as DD-peptidases. nih.gov A comparative analysis of the binding modes of the L-lysyl-D-alanyl-D-alanine precursor to both vancomycin and a DD-peptidase from Streptomyces sp. R61 revealed that the antibiotic and the enzyme envelop the peptide from opposite sides, utilizing different sets of hydrogen-bonding groups. nih.gov This differential recognition underscores the subtle yet critical variations in how different proteins can target the same ligand.
| Interacting Molecule | Target Ligand/Motif | Key Aspect of Recognition | Research Finding | Citation |
| Vancomycin | acyl-D-Ala-D-Ala | Forms a hydrogen-bonded complex, sterically hindering cell wall synthesis enzymes. | Binds to the growing cell wall, preventing cross-linking. doseme-rx.com | doseme-rx.com |
| Vancomycin | D-Ala-D-Ala | Specific binding measured at the single-molecule level. | Unbinding forces of ~83-98 pN were recorded between a vancomycin-functionalized AFM tip and D-Ala-D-Ala surfaces. acs.org | acs.org |
| DD-peptidase | L-lysyl-D-alanyl-D-alanine | Enzyme active site recognizes and cleaves the terminal D-Ala for cross-linking. | Binds to the peptide substrate in a different conformation than vancomycin. nih.gov | nih.gov |
| VanA Ligase | D-Alanine and D-Lactate | Catalyzes the formation of D-Ala-D-Lac in resistant bacteria. | Has a preference for D-Lac over D-Ala as a substrate, conferring vancomycin resistance. asm.org | asm.org |
Studying Cellular Processes at a Molecular Level
The D-Ala-D-Ala motif is fundamental to the process of peptidoglycan biosynthesis, a complex pathway essential for the survival of most bacteria. researchgate.netgoogle.com This pathway involves a series of enzymatic reactions in the cytoplasm and at the cell membrane. researchgate.net Understanding the molecular recognition of D-Ala-D-Ala by the enzymes in this pathway is critical for comprehending bacterial cell division and identifying new antibiotic targets.
The synthesis of the D-Ala-D-Ala dipeptide itself is a key cytoplasmic step, catalyzed by the ATP-dependent enzyme D-Ala-D-Ala ligase (Ddl). ufrgs.brresearchgate.net This enzyme is a target for the antibiotic D-cycloserine, a structural analog of D-alanine that inhibits both alanine racemase and Ddl. researchgate.netnih.govresearchgate.net Studies into Ddl's mechanism reveal how it specifically recognizes two molecules of D-alanine and ligates them, a process that can be competitively inhibited. researchgate.net
Once synthesized, the D-Ala-D-Ala dipeptide is added to the UDP-MurNAc-tripeptide by the MurF enzyme, forming the pentapeptide precursor UDP-MurNAc-L-Ala-D-Glu-meso-diaminopimelate-D-Ala-D-Ala. researchgate.netnih.gov This precursor is then linked to a lipid carrier (undecaprenol phosphate) and translocated across the cytoplasmic membrane. ufrgs.br On the outer surface, transpeptidase enzymes catalyze the final cross-linking step, which provides the peptidoglycan mesh with its structural integrity. This reaction involves the cleavage of the terminal D-Ala-D-Ala bond, providing the energy for the formation of a new peptide bond between adjacent stem peptides. ufrgs.br
Modified dipeptides based on the D-Ala-D-Ala structure have been developed as chemical probes to visualize peptidoglycan synthesis. google.comnih.govnih.gov For example, fluorescent D-amino acids (FDAAs) or D-Ala-D-Ala analogs containing bioorthogonal tags can be incorporated into the cell wall by the native biosynthetic machinery. google.comnih.gov Subsequent labeling with a fluorescent reporter molecule allows for high-resolution imaging of active cell wall synthesis sites, providing invaluable insight into bacterial growth, morphology, and the effects of antibiotics at a molecular level. nih.gov These tools rely on the inherent promiscuity of the peptidoglycan synthesis enzymes, which can tolerate modifications to the D-Ala-D-Ala substrate. nih.gov
| Enzyme/Process | Substrate(s) | Function | Cellular Location | Citation |
| Alanine Racemase (Alr) | L-Alanine | Converts L-Alanine to D-Alanine. | Cytoplasm | researchgate.net |
| D-Ala-D-Ala Ligase (Ddl) | 2x D-Alanine, ATP | Catalyzes the formation of the D-Ala-D-Ala dipeptide. | Cytoplasm | ufrgs.brresearchgate.net |
| MurF Ligase | UDP-MurNAc-tripeptide, D-Ala-D-Ala | Adds the D-Ala-D-Ala dipeptide to the peptide stem, forming the pentapeptide precursor. | Cytoplasm | nih.gov |
| Transpeptidase (a Penicillin-Binding Protein) | Peptidoglycan precursor with D-Ala-D-Ala terminus | Forms peptide cross-links between adjacent glycan strands, releasing the terminal D-Alanine. | Outer side of cytoplasmic membrane | researchgate.netufrgs.br |
Rational Design of Peptidomimetics for Biomedical Research
Strategies for Enhancing Peptide Bioactivity and Stability in Research Models
Linear peptides are often limited in research applications due to their conformational flexibility and susceptibility to enzymatic breakdown. Cyclization represents a powerful strategy to mitigate these issues, enhancing both stability and the potential for specific biological interactions.
Cyclization is a fundamental strategy used to impose rigid structural constraints on a peptide backbone. nih.gov In the case of Cyclo(-D-Ala-D-Ala), the head-to-tail cyclization of two D-alanine residues transforms the highly flexible linear dipeptide, D-alanyl-D-alanine, into a conformationally restricted ring structure. This rigidity is a critical attribute in the design of peptidomimetics. liwei-peptide.comliwei-peptide.com By reducing the number of accessible conformations, the entropic penalty of binding to a target receptor or enzyme is minimized, which can lead to higher binding affinity and specificity. liwei-peptide.com The defined three-dimensional shape of cyclic peptides like Cyclo(-D-Ala-D-Ala) allows for a more precise orientation of amino acid side chains, which is crucial for molecular recognition and interaction with biological targets. liwei-peptide.com This principle makes such compounds excellent scaffolds or starting points in drug discovery and biochemical research. chemimpex.com
A significant challenge for the use of linear peptides in in vitro research models is their rapid degradation by proteases. These enzymes typically recognize and cleave specific peptide bonds within linear sequences. The cyclic structure of Cyclo(-D-Ala-D-Ala) confers a high degree of resistance to such proteolytic degradation. chemimpex.comresearchgate.net The constrained ring structure sterically hinders the approach of proteases and often lacks the specific recognition sequences or the conformational flexibility required for the enzyme's active site to bind and cleave the peptide bonds. This enhanced stability ensures that the compound remains intact for longer durations in in vitro assays, providing more reliable and reproducible data when studying protein interactions or enzyme functions. liwei-peptide.comchemimpex.com This resistance to enzymatic breakdown is a key advantage of using cyclic peptides in the development of more robust research tools and potential therapeutic leads. researchgate.net
Development of Targeted Enzyme Inhibitors and Receptor Ligands
Cyclo(-D-Ala-D-Ala) and its structural characteristics are particularly relevant in the development of inhibitors for specific enzymes, especially those involved in bacterial metabolic pathways. Its structure mimics a key component of the bacterial cell wall, making it a valuable entity in the design of novel antimicrobial agents.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov While Cyclo(-D-Ala-D-Ala) itself is a known molecule, its defined structure serves as an excellent reference or query for identifying novel lead compounds. Its three-dimensional shape can be used to create a pharmacophore model, which defines the essential spatial arrangement of features necessary for binding to a specific target. This model can then be used to screen virtual databases for other, more complex molecules that share these features but may possess improved properties. For instance, in the search for inhibitors of bacterial enzymes that process D-Ala-D-Ala, the conformation of Cyclo(-D-Ala-D-Ala) can inform the search for compounds that effectively mimic this dipeptide substrate.
Structure-based drug design relies on the high-resolution structural information of a biological target to design specific ligands or inhibitors. nih.gov In the context of the bacterial D-alanine pathway, crystal structures of enzymes like D-alanine:D-alanine ligase (Ddl) are available. wikipedia.org Cyclo(-D-Ala-D-Ala), as a stable mimic of the enzyme's natural product (D-alanyl-D-alanine), can be computationally "docked" into the active site of Ddl. chemimpex.comwikipedia.org These modeling studies help researchers understand the key molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern substrate binding. This insight is invaluable for the rational design of novel inhibitors with modified structures that can bind more tightly or specifically to the enzyme's active site, potentially leading to the development of new antibiotics.
The D-alanine metabolic pathway is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Two key enzymes in this pathway are Alanine (B10760859) Racemase (Alr), which converts L-alanine to D-alanine, and D-alanine:D-alanine Ligase (Ddl), which joins two D-alanine molecules to form the dipeptide D-alanyl-D-alanine. acs.orgasm.org Because these enzymes are generally absent in eukaryotes, they are attractive targets for the development of antibacterial drugs. tandfonline.com
Cyclo(-D-Ala-D-Ala) is a structural analog of the product of the Ddl enzyme. chemimpex.comwikipedia.org This structural similarity makes it a valuable tool for studying the active site and mechanism of Ddl. Furthermore, it serves as a foundational structure for designing inhibitors. The well-known antibiotic D-cycloserine (DCS) is a structural analog of D-alanine and acts as a competitive inhibitor of both Alr and Ddl. asm.orgnih.govnih.gov Research into how DCS and its derivatives interact with these enzymes provides a roadmap for designing new inhibitors. By using the rigid scaffold of Cyclo(-D-Ala-D-Ala) as a starting point, medicinal chemists can develop new peptidomimetics that target these essential bacterial enzymes, aiming to create next-generation antibiotics to combat resistant strains.
Data Tables
Table 1: Physicochemical Properties of Cyclo(-D-Ala-D-Ala)
| Property | Value |
|---|---|
| CAS Number | 23927-13-1 |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| Appearance | White crystal or powder |
Data sourced from references chemimpex.comscbt.com.
Table 2: Key Enzymes of the Bacterial D-Alanine Pathway
| Enzyme | Abbreviation | Function | Relevance as a Drug Target |
|---|---|---|---|
| Alanine Racemase | Alr | Catalyzes the conversion of L-alanine to D-alanine. tandfonline.com | Essential for providing the D-alanine precursor for peptidoglycan synthesis; a target of the antibiotic D-cycloserine. acs.orgasm.org |
| D-alanine:D-alanine Ligase | Ddl | Catalyzes the ATP-dependent ligation of two D-alanine molecules to form D-alanyl-D-alanine. wikipedia.org | Synthesizes a crucial dipeptide for the peptidoglycan chain; a primary target of the antibiotic D-cycloserine. acs.orgnih.gov |
Cyclo(-D-Ala-D-Ala) as a Building Block in Novel Antimicrobial Agent Research
Cyclo(-D-Ala-D-Ala), a cyclic dipeptide belonging to the diketopiperazine (DKP) class, has garnered significant interest in biomedical research as a foundational scaffold for the development of new antimicrobial agents. chemimpex.com Its unique structure, composed of two D-alanine residues, provides a conformationally constrained and stable backbone that is resistant to degradation by proteases. mdpi.com This inherent stability makes it an attractive starting point for designing peptidomimetics aimed at overcoming bacterial resistance. chemimpex.commdpi.com
Design of Agents Targeting Bacterial Cell Wall Synthesis
The primary strategy for utilizing Cyclo(-D-Ala-D-Ala) in antimicrobial design is based on its structural resemblance to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursor molecules in bacterial cell walls. chemimpex.com This terminus is the crucial binding site for glycopeptide antibiotics such as vancomycin (B549263). In vancomycin-resistant bacteria, this terminus is altered to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which significantly reduces the binding affinity of the antibiotic, rendering it ineffective.
Cyclo(-D-Ala-D-Ala) serves as a rigid and chemically stable mimic of the native D-Ala-D-Ala dipeptide. This mimicry allows it to be used as a key building block in the rational design of novel inhibitors that can effectively target the enzymes responsible for cell wall synthesis. chemimpex.com By incorporating this cyclic motif, researchers aim to create compounds that can either bind to the active sites of these bacterial enzymes or serve as scaffolds for building more complex molecules that can overcome resistance mechanisms. The fixed conformation of the cyclic dipeptide can lead to improved binding affinity and specificity compared to its linear counterpart.
| Feature | Native D-Ala-D-Ala Terminus | Cyclo(-D-Ala-D-Ala) Moiety |
|---|---|---|
| Composition | Two D-alanine residues | Two D-alanine residues |
| Conformation | Flexible, linear dipeptide | Conformationally restricted, cyclic dipeptide |
| Stability | Susceptible to enzymatic cleavage | High resistance to proteases |
| Role in Design | Natural target of glycopeptide antibiotics | Rigid scaffold to mimic the natural target for novel inhibitors chemimpex.com |
Exploration of Synergistic Antimicrobial Mechanisms
Research into the broader class of diketopiperazines (DKPs) has revealed their potential for synergistic antimicrobial activity. nih.gov This suggests that DKP-based compounds, including those derived from Cyclo(-D-Ala-D-Ala), may be more effective when used in combination with other antimicrobial agents. Synergy can lower the required concentration of each drug, potentially reducing toxicity and slowing the development of resistance. nih.gov
One study investigated the synergistic effects of three different DKPs purified from a Bacillus sp. against various pathogenic bacteria. nih.gov Using a checkerboard assay, the Fractional Inhibitory Concentration (FIC) index was calculated for combinations of the compounds. An FIC index of <0.5 indicates a strong synergistic interaction. The results showed that combinations of the tested DKPs were predominantly synergistic. nih.gov Time-kill studies further confirmed this, demonstrating that bacterial growth was completely attenuated within 4-12 hours with a 50:50 ratio of the combined DKPs. nih.gov
While this specific study did not include Cyclo(-D-Ala-D-Ala), its findings establish a compelling precedent for exploring its use in combination therapies. The mechanisms for such synergy could involve one compound increasing the permeability of the bacterial membrane, allowing the second compound to reach its intracellular target more effectively, or the simultaneous inhibition of two different essential pathways. Other proposed mechanisms for DKPs include the disruption of quorum-sensing systems, which are crucial for biofilm formation and virulence. researchgate.neteurekaselect.com
| DKP Combination | Test Organism | FIC Index | Interpretation |
|---|---|---|---|
| cyclo-(L-Pro-L-Leu) + cyclo-(D-Pro-L-Leu) | Staphylococcus aureus | <0.5 | Synergy |
| cyclo-(L-Pro-L-Leu) + cyclo-(D-Pro-L-Tyr) | Escherichia coli | <0.5 | Synergy |
| cyclo-(D-Pro-L-Leu) + cyclo-(D-Pro-L-Tyr) | Pseudomonas aeruginosa | <0.5 | Synergy |
Research into Adjuvant Properties for Immunological Studies
Beyond its direct antimicrobial applications, Cyclo(-D-Ala-D-Ala) is being explored for its potential role as an immunological adjuvant in vaccine formulations. chemimpex.com An adjuvant is a substance that enhances the body's immune response to an antigen. The inclusion of D-amino acids in peptides is known to confer significant biological advantages, including prolonged stability due to resistance against enzymatic degradation. nih.govresearchgate.net This increased persistence can lead to a more sustained presentation to the immune system.
Polypeptides composed exclusively of D-amino acids are generally considered thymus-independent antigens, capable of inducing a unique immune response that is often not cross-reactive with their L-enantiomer counterparts. researchgate.net The rigid, cyclic structure of Cyclo(-D-Ala-D-Ala), combined with its D-amino acid composition, makes it a candidate for stimulating specific immune pathways. Research on other cyclic peptides has shown they can act as effective immunomodulators, sometimes by mimicking specific loops on immune-related proteins or by facilitating the delivery of antigens to antigen-presenting cells (APCs). nih.govbibliotekanauki.pl The incorporation of D-amino acids may be advantageous in the design of synthetic vaccines to enhance both the specificity and efficacy of the immune response. researchgate.net
| Peptide Feature | Observed Immunological Property | Potential Implication for Adjuvant Design |
|---|---|---|
| Cyclic Backbone | Can mimic conformational epitopes of proteins; may suppress or stimulate immune responses. nih.govbibliotekanauki.pl | Allows for the design of molecules that target specific immune receptors or pathways. |
| D-Amino Acid Composition | Confers high resistance to proteolysis, leading to longer in vivo half-life. nih.gov | Prolonged antigen presentation and sustained immune stimulation. |
| All D-Amino Acid Peptides | Act as thymus-independent antigens, eliciting a unique and specific immune response. researchgate.net | Can be used to direct the immune response and avoid cross-reactivity with native L-peptides. |
Q & A
Q. What are the standard methodologies for synthesizing and characterizing Cyclo(-D-Ala-D-Ala) in laboratory settings?
Cyclo(-D-Ala-D-Ala) is typically synthesized via cyclization of linear dipeptide precursors (e.g., D-Ala-D-Ala) using coupling reagents like HATU or DCC under anhydrous conditions. Post-synthesis, purification via reverse-phase HPLC is critical to isolate the cyclic product. Structural characterization employs nuclear magnetic resonance (NMR) to confirm stereochemistry, particularly focusing on the 2,5-piperazinedione ring system. X-ray crystallography can resolve absolute configurations, while circular dichroism (CD) spectroscopy distinguishes enantiomeric forms .
Q. How can researchers validate the stereochemical purity of Cyclo(-D-Ala-D-Ala) to ensure reproducibility in antimicrobial studies?
Enantiomeric purity is assessed using chiral HPLC with a cellulose-based column, which separates D-D and L-L diastereomers. Comparative CD spectra against known standards (e.g., cyclo(L-Ala-L-Ala)) are essential. For kinetic stability studies, basic aqueous solutions are used to monitor epimerization rates via LC-MS, as cyclo(D-Ala-D-Ala) shows slower ring-opening compared to mixed stereoisomers .
Advanced Research Questions
Q. What experimental approaches are used to investigate Cyclo(-D-Ala-D-Ala)’s role in bacterial resistance mechanisms involving VanX enzymes?
VanX, a D-Ala-D-Ala dipeptidase, is studied using enzymatic assays with purified VanX and substrate analogs. Researchers employ competitive inhibition assays with Cyclo(-D-Ala-D-Ala) to measure IC50 values. Mutational analysis (e.g., site-directed mutagenesis of active-site residues like His116 or Asp123) reveals binding interactions. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities, while crystallographic studies map ligand-enzyme interactions .
Q. How do discrepancies in Cyclo(-D-Ala-D-Ala) binding affinity data across studies arise, and what strategies resolve these contradictions?
Contradictions may stem from variations in assay conditions (e.g., pH, ionic strength) or enzyme sources (e.g., Enterococcus vs. Escherichia coli VanX). To address this, standardized protocols for enzyme purification and buffer systems are recommended. Cross-validation using orthogonal techniques (e.g., SPR + ITC) and comparative studies with structurally related analogs (e.g., cyclo(D-Ala-L-Ala)) can clarify specificity .
Q. What methodologies identify bacterial strains capable of enantioselective degradation of Cyclo(-D-Ala-D-Ala), and how is substrate specificity determined?
Environmental samples are screened on minimal media with Cyclo(-D-Ala-D-Ala) as the sole carbon source. Strains like Paenibacillus sp. 32A are identified via 16S rRNA sequencing. Enantioselectivity is tested using chiral HPLC to monitor degradation of racemic mixtures. Comparative genomics (e.g., identifying peptidase gene clusters) and enzymatic knockout studies reveal degradation pathways .
Q. How does the stereochemical configuration of Cyclo(-D-Ala-D-Ala) influence its stability and biological activity in peptidoglycan synthesis inhibition?
Stability studies in aqueous solutions (pH 7–12) show that the D-D configuration resists epimerization better than L-L or mixed isomers due to reduced ring strain. Biological activity is assessed via minimal inhibitory concentration (MIC) assays against vancomycin-resistant Enterococci (VRE). Molecular dynamics simulations model interactions with lipid II precursors, highlighting stereospecific hydrogen bonding with D-Ala-D-Ala termini .
Methodological Guidance for Data Interpretation
Q. How should researchers design experiments to differentiate between Cyclo(-D-Ala-D-Ala)’s direct antimicrobial effects vs. its role as a resistance modulator?
Use isogenic bacterial strains (wild-type vs. ΔvanX mutants) in time-kill assays. Quantify peptidoglycan crosslinking via HPLC analysis of muropeptide fragments. Transcriptomic profiling (RNA-seq) of van operon expression under sub-inhibitory Cyclo(-D-Ala-D-Ala) concentrations clarifies its regulatory role .
Q. What analytical techniques are optimal for resolving conflicting data on Cyclo(-D-Ala-D-Ala)’s enzymatic degradation kinetics?
High-resolution mass spectrometry (HR-MS) coupled with stopped-flow kinetics captures transient intermediates. Comparative studies using deuterated solvents in NMR track proton exchange rates, while molecular docking predicts binding poses in enzyme active sites. Data normalization to internal standards (e.g., cyclo(L-Ala-L-Ala)) minimizes batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
